molecular formula C8H14ClN3 B11733702 ({1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)(methyl)amine hydrochloride CAS No. 1335131-22-0

({1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)(methyl)amine hydrochloride

Cat. No.: B11733702
CAS No.: 1335131-22-0
M. Wt: 187.67 g/mol
InChI Key: WWRWGFXHVQRICX-UHFFFAOYSA-N
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Description

({1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)(methyl)amine hydrochloride is a bicyclic heterocyclic compound featuring a cyclopentapyrazole core substituted with a methylamine group at the 3-position, which is further protonated as a hydrochloride salt. This structure imparts unique physicochemical properties, including enhanced water solubility due to the ionic nature of the hydrochloride form. The compound’s molecular framework combines the rigidity of the cyclopentapyrazole ring with the flexibility of the methylamine side chain, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

CAS No.

1335131-22-0

Molecular Formula

C8H14ClN3

Molecular Weight

187.67 g/mol

IUPAC Name

N-methyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H13N3.ClH/c1-9-5-8-6-3-2-4-7(6)10-11-8;/h9H,2-5H2,1H3,(H,10,11);1H

InChI Key

WWRWGFXHVQRICX-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NNC2=C1CCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ({1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)(methyl)amine hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors to form the cyclopenta[c]pyrazole ring, followed by the introduction of the methylamine group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways, providing insights into cellular processes.

Industry: In industrial applications, the compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which ({1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)(methyl)amine hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ({1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)(methyl)amine hydrochloride with structurally related cyclopentapyrazole derivatives, emphasizing substituent effects, applications, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent(s) Molecular Formula Key Applications Notable Properties
This compound -(CH2)N(CH3)·HCl Likely C9H14ClN3 Pharmaceutical intermediates High solubility, ionic character
1-(4-Fluorophenyl)-cyclopenta[c]pyrazol-3-amine hydrochloride -C6H4F (4-position) C12H12ClFN3 Drug candidates, agrochemicals Fluorine-enhanced stability, bioactivity
2-(3-Chlorophenyl)-cyclopenta[c]pyrazol-3-amine -C6H4Cl (3-position) C12H12ClN3 Research in molecular recognition Chlorine-mediated electronic effects
2-{Cyclopenta[c]pyrazol-3-yl}-2,2-difluoroethan-1-amine -CH2CF2NH2 C8H11F2N3 Synthetic building block Lipophilic, fluorinated backbone

Structural and Electronic Differences

  • Substituent Effects: The target compound’s methylamine hydrochloride group introduces a positively charged ammonium ion, enhancing hydrophilicity and interaction with biological targets (e.g., enzymes or receptors) via ionic bonding. This contrasts with the neutral 2,2-difluoroethylamine derivative, where fluorine atoms increase lipophilicity and membrane permeability . The 4-fluorophenyl analog (CAS 1909320-30-4) leverages fluorine’s electron-withdrawing nature to improve metabolic stability and binding affinity in drug candidates, a property absent in the non-fluorinated target compound .

Physicochemical Properties

  • Solubility : The hydrochloride salt form of the target compound ensures higher aqueous solubility compared to neutral analogs like the 3-chlorophenyl derivative. This is critical for bioavailability in drug formulations .
  • Hydrogen Bonding : The amine group in the target compound participates in hydrogen bonding (as per Etter’s graph-set analysis), which influences crystal packing and stability. Fluorinated derivatives (e.g., 2,2-difluoroethylamine) may exhibit weaker hydrogen bonding due to fluorine’s low polarizability .

Research Findings and Trends

Recent studies highlight the following trends:

Fluorine Substitution : Fluorinated cyclopentapyrazoles dominate drug development due to enhanced pharmacokinetic profiles, as seen in the 4-fluorophenyl derivative’s applications .

Salt Forms : Hydrochloride salts (e.g., the target compound) are increasingly used to improve solubility and crystallinity, critical for X-ray diffraction studies facilitated by software like SHELXL .

Diverse Functionalization : Substituents such as chlorine, fluorine, and difluoroethyl groups enable tunable electronic and steric properties, supporting targeted molecular design .

Biological Activity

The compound ({1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)(methyl)amine hydrochloride is a derivative of the pyrazole family, which has been widely studied for its diverse biological activities. Pyrazoles are known for their potential therapeutic applications including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to summarize the biological activity of this specific compound by reviewing relevant literature and presenting findings from various studies.

Structural Information

  • Molecular Formula : C8H13N3
  • Molecular Weight : 151.11 g/mol
  • SMILES Notation : CN1C2=C(CCC2)C(=N1)CN
  • InChIKey : XHKAMZIANVTROM-UHFFFAOYSA-N

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study highlighted that certain pyrazole compounds demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that the compound may also possess similar anti-inflammatory effects due to its structural similarities with other active pyrazole derivatives.

2. Antimicrobial Activity

Pyrazole compounds have been reported to have broad-spectrum antimicrobial activities. A study on various pyrazole derivatives indicated effective inhibition against Gram-positive and Gram-negative bacteria, including E. coli and S. aureus . The presence of specific substituents on the pyrazole ring was found to enhance antibacterial activity, suggesting that modifications in the structure of this compound could lead to improved efficacy against microbial pathogens.

3. Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively documented. Compounds with a similar structure have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . This raises the potential for this compound to be explored as a candidate for cancer treatment.

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Activity TypeCompound ExampleEffectiveness (%)Reference
Anti-inflammatory1-Acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido)phenyl)-4,5-dihydropyrazoleUp to 85% TNF-α inhibition
Antimicrobial1-Benzyl-N-[1-(thiophen-3-yl)propan-2-yl]-1H-pyrazol-5-amineSignificant against E. coli
AnticancerVarious pyrazole derivativesInduction of apoptosis in cancer cells

Q & A

Basic: What are the key considerations for synthesizing ({1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)(methyl)amine hydrochloride?

Answer:
Synthesis typically involves multi-step organic reactions, starting with cyclopenta[c]pyrazole core formation followed by amine functionalization. Critical steps include:

  • Cyclization : Cyclopentane precursors are condensed with hydrazine derivatives to form the pyrazole ring .
  • Amine introduction : A Mannich reaction or nucleophilic substitution is used to attach the (methyl)amine group to the pyrazole’s methyl position .
  • Hydrochloride salt formation : The freebase amine is treated with HCl in ethanol or methanol to improve stability and solubility .
    Key parameters : Temperature control (<50°C) and pH adjustment (neutral to slightly acidic) are critical to avoid side reactions .

Advanced: How can structural analogs of this compound guide structure-activity relationship (SAR) studies?

Answer:
Comparative analysis of substituent effects on the pyrazole and cyclopentane rings is essential. For example:

Substituent Observed Impact Reference
Phenyl group on cyclopentaneIncreased lipophilicity, altered receptor binding
Chlorine on pyrazoleEnhanced metabolic stability but reduced solubility
Methyl vs. ethyl amineSteric effects modulate target affinity
Methodologically, analogs are synthesized via parallel combinatorial libraries and tested in vitro (e.g., enzyme inhibition assays) to map pharmacophore requirements .

Basic: What analytical techniques are most reliable for confirming the compound’s purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carbon connectivity (e.g., cyclopentane ring protons at δ 2.1–3.0 ppm and pyrazole NH signals at δ 8.5–9.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ calculated for C₉H₁₄N₃Cl: 216.09) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98% required for pharmacological studies) .

Advanced: How can computational modeling resolve contradictions in experimental bioactivity data?

Answer:
Discrepancies in IC₅₀ values or receptor binding profiles can arise from conformational flexibility or solvent effects. Approaches include:

  • Molecular Dynamics (MD) Simulations : To model ligand-receptor interactions under physiological conditions (e.g., solvation in water vs. DMSO) .
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., amine protonation states at physiological pH) that affect binding .
    Case study: MD simulations revealed that the cyclopentane ring’s chair conformation optimizes hydrophobic interactions with kinase targets, explaining divergent activity in cell-based vs. biochemical assays .

Basic: How is the hydrochloride salt form advantageous for biological studies?

Answer:
The hydrochloride salt improves:

  • Solubility : Enhanced aqueous solubility (e.g., >10 mg/mL in PBS) for in vitro assays .
  • Stability : Reduced hygroscopicity compared to the freebase, enabling long-term storage at −20°C .
  • Bioavailability : Protonated amine facilitates membrane permeability in physiological environments .

Advanced: What strategies optimize reaction yields during scale-up synthesis?

Answer:

  • Catalyst screening : Palladium or copper catalysts for coupling steps increase efficiency (e.g., 75% → 92% yield) .
  • Flow chemistry : Continuous flow reactors minimize side products in cyclization steps .
  • Workup optimization : Liquid-liquid extraction (ethyl acetate/water) followed by recrystallization (ethanol/hexane) ensures high purity (>99%) at multi-gram scales .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

  • Forced degradation studies : Exposure to heat (40°C), light (UV-Vis), and humidity (75% RH) for 4 weeks.
  • Analytical endpoints : HPLC monitors degradation products (e.g., amine oxidation or cyclopentane ring cleavage) .
  • Optimal storage : Lyophilized solid in amber vials under argon at −20°C retains stability for >12 months .

Advanced: What methodologies identify off-target effects in pharmacological screens?

Answer:

  • Proteome-wide profiling : Affinity chromatography coupled with LC-MS/MS identifies unintended protein interactions .
  • Kinase panel assays : Broad-spectrum kinase inhibition assays (e.g., 400-kinase panel) quantify selectivity ratios .
  • CRISPR-Cas9 screening : Genome-wide knockout libraries pinpoint synthetic lethal partners .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in metabolic pathway tracing?

Answer:

  • Synthesis : Introduce ¹⁵N-labeled ammonia during amine functionalization .
  • Applications :
    • Mass spectrometry imaging (MSI) : Tracks metabolite distribution in tissues.
    • NMR metabolomics : Identifies downstream metabolites (e.g., methylated or acetylated derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.